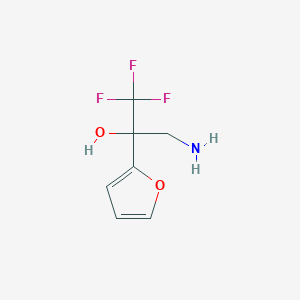
3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol
Descripción general
Descripción
“3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol” is an organic compound with the molecular formula C7H8F3NO2 . It has an average mass of 195.139 Da and a monoisotopic mass of 195.050720 Da .
Molecular Structure Analysis
The molecular structure of “3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol” consists of seven carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis
“3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol” is a colorless liquid with a special odor . It is soluble in water and many organic solvents such as alcohols and ethers .Aplicaciones Científicas De Investigación
Chemical Synthesis and Inhibition Studies
"3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol" has been explored for its role in chemical synthesis and as a potential inhibitor in biochemical research. For instance, novel compounds containing the furyl group have been synthesized as potent inhibitors of cholesteryl ester transfer protein (CETP), highlighting its application in cardiovascular disease research and potential therapeutic development (Massa et al., 2001). This underscores the compound's significance in synthesizing inhibitors that could modulate lipid metabolism and potentially impact atherosclerosis treatment strategies.
Stereoselective Synthesis
The compound's framework has been utilized in the stereoselective synthesis of complex molecules. For example, stereoselective methodologies have been developed for the preparation of anti-α-(difluoromethyl)-β-amino alcohols, demonstrating the utility of such compounds in constructing stereochemically complex and functionally rich molecules (Prakash et al., 2002). This highlights the compound's role in synthetic organic chemistry, particularly in the context of creating building blocks for pharmaceuticals and other biologically active molecules.
Catalysis and Reaction Mechanisms
In catalysis, the trifluoro group within compounds like "3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol" has been shown to significantly impact reaction mechanisms and outcomes. For instance, lanthanide(III) trifluoromethanesulfonates have been demonstrated as highly effective catalysts for the aminolysis of 1,2-epoxides, producing β-amino alcohols (Chini et al., 1994). This suggests that the trifluoro and amino functionalities of the compound can be leveraged in catalytic processes to achieve highly selective and efficient synthetic transformations.
Material Science and Luminescence
The compound's structural motif has been explored in material science, particularly in the development of luminescent metal-organic frameworks (MOFs). By strategically designing ligands with amino groups, researchers have synthesized amine-functionalized autofluorescent MOFs for selective gas/vapor sorption and nanomolar sensing of nitroaromatics in water (Das & Mandal, 2018). This illustrates the compound's potential applications in environmental monitoring, sensing technologies, and the development of novel materials with tailored electronic and optical properties.
Propiedades
IUPAC Name |
3-amino-1,1,1-trifluoro-2-(furan-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO2/c8-7(9,10)6(12,4-11)5-2-1-3-13-5/h1-3,12H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCXFSFFUWXAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CN)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole](/img/structure/B1528670.png)






